molecular formula C9H8BNO2 B050118 8-Quinolineboronic acid CAS No. 86-58-8

8-Quinolineboronic acid

Cat. No. B050118
CAS RN: 86-58-8
M. Wt: 172.98 g/mol
InChI Key: KXJJSKYICDAICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolineboronic acid, also known as 8-Quinolinylboronic acid, is a technical grade compound with the empirical formula C9H8BNO2 . It has a molecular weight of 172.98 .


Synthesis Analysis

Boronic acids, including 8-Quinolineboronic acid, have been studied in medicinal chemistry due to their potential biological applications . The synthesis of boronic acids involves reactions such as C-H and C-S bond activations, Suzuki-Miyaura coupling reactions, and copper-catalyzed azidation .


Molecular Structure Analysis

The IUPAC name for 8-Quinolineboronic acid is quinolin-8-ylboronic acid . The InChI string is InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .


Chemical Reactions Analysis

8-Quinolineboronic acid has been found to influence the hydrolysis of 2- and 3-chloroalcohols . The mechanism of hydrolysis involves the esterification of the boronic acid with the chloroalcohol, hydrogen bonding of water to the quinoline nitrogen base, and finally nucleophilic substitution to eliminate chloride .


Physical And Chemical Properties Analysis

8-Quinolineboronic acid is a solid with a melting point of over 300°C . It has a molecular weight of 172.98 g/mol .

Scientific Research Applications

C-H and C-S Bond Activations

8-Quinolineboronic acid is used as a reactant in C-H and C-S bond activations . This process is crucial in the field of organic synthesis, where the activation of these bonds can lead to the formation of new compounds.

Synthesis of Pyridazine

This compound plays a significant role in the synthesis of pyridazine via sequential amination, Suzuki coupling, and alkylation reactions . Pyridazine is a heterocyclic compound and is used in the development of various pharmaceuticals.

Suzuki-Miyaura Coupling Reactions

8-Quinolineboronic acid is involved in Suzuki-Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Synthesis of Biaryl Monophosphorus Ligands

In the field of coordination chemistry, 8-Quinolineboronic acid is used in the synthesis of biaryl monophosphorus ligands . These ligands are often used in catalysis.

Synthesis of Fused Tricyclic Oxa-quinolones

8-Quinolineboronic acid is also used in the synthesis of fused tricyclic oxa-quinolones . These compounds have potential applications in medicinal chemistry due to their biological activities.

Synthesis of Substituted β-Amino Acids

This compound is used in the synthesis of substituted β-amino acids . These amino acids are important in the development of peptidomimetics, which are compounds that mimic the biological activity of peptides.

Safety and Hazards

8-Quinolineboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The unique structural features of 8-Quinolineboronic acid could be very helpful for the future design of new sugar sensors, molecular catalysts, and supramolecular assemblies . The compound’s luminescence properties for carbohydrate sensing have also been studied .

properties

IUPAC Name

quinolin-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJJSKYICDAICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370270
Record name Quinoline-8-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86-58-8
Record name 8-Quinolineboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-8-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-8-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-QUINOLINEBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS1A25IJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Quinolineboronic acid
Reactant of Route 2
Reactant of Route 2
8-Quinolineboronic acid
Reactant of Route 3
Reactant of Route 3
8-Quinolineboronic acid
Reactant of Route 4
Reactant of Route 4
8-Quinolineboronic acid
Reactant of Route 5
Reactant of Route 5
8-Quinolineboronic acid
Reactant of Route 6
8-Quinolineboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.